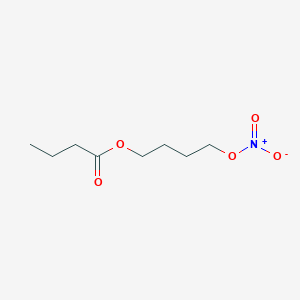

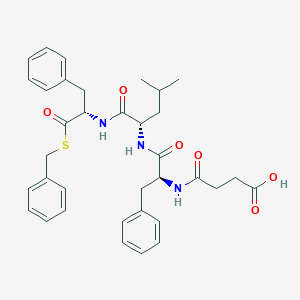

1-(2,6-二氯苄基)-3-苯基-1H-吡唑-4-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazole derivatives, such as 1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, involves the use of Vilsmeier-Haack reagent as a key step in the formation of the carbaldehyde group. In a related study, a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized, showcasing the versatility of this method in introducing the aldehyde functionality to the pyrazole core. The structures of these compounds were confirmed through various analytical techniques, including elemental analysis, 1H-NMR, and 13C-NMR. Additionally, the structure of an intermediate was elucidated using X-ray crystallography, demonstrating the reliability of the synthetic route .

Molecular Structure Analysis

X-ray diffraction analysis has been employed to determine the molecular structure of pyrazole derivatives. For instance, the crystal structure of a closely related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was determined, revealing that the aldehydic fragment is nearly coplanar with the pyrazole ring. The crystallographic study provided detailed insights into the molecular geometry, including bond lengths and angles, which are crucial for understanding the reactivity and physical properties of these compounds. The molecule was found to engage in directionally specific intermolecular interactions, such as C–H···O hydrogen bonds, which can influence the compound's stability and packing in the solid state .

Chemical Reactions Analysis

The reactivity of pyrazole carbaldehydes can be influenced by the substituents on the phenyl ring and the pyrazole core. Although the specific chemical reactions of 1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde are not detailed in the provided papers, the presence of the aldehyde group suggests that it could undergo various organic transformations. These may include condensation reactions with hydrazines to form hydrazones, or with alcohols to yield hemiacetals or acetals. The dichlorobenzyl and phenyl substituents may also affect the electrophilic character of the aldehyde, potentially leading to different reactivity patterns compared to other pyrazole carbaldehydes.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be significantly affected by their molecular structure. For example, solvatochromic studies on a related compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, demonstrated how solvent polarity can influence the photophysical properties of these molecules. The emission spectrum, extinction coefficients, and quantum yields were found to vary across different solvents, indicating the sensitivity of these compounds to their environment. Additionally, the dipole moment of the excited state relative to the ground state was calculated, providing insight into the electronic distribution within the molecule during excitation . These findings are relevant for understanding the behavior of 1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde in various solvents and under different conditions.

科学研究应用

杂环合成

吡唑衍生物,包括与“1-(2,6-二氯苄基)-3-苯基-1H-吡唑-4-甲醛”在结构上相似的化合物,在杂环合成中扮演着至关重要的角色作为中间体。这些化合物作为构建模块,用于创建各种杂环化合物,如吡唑并咪唑、噻唑、螺吡啶等。这些衍生物在温和条件下的独特反应性促进了多种杂环的生成,突出了它们在药物化学和药物设计中的重要性(Gomaa & Ali, 2020)。

抗癌剂开发

涉及吡唑衍生物的 Knoevenagel 缩合产物在抗癌剂的开发中显示出前景。该反应促进了 α, β-不饱和酮/羧酸的产生,这些酮/羧酸形成了具有显着抗癌活性的化合物库。这些化合物通过靶向 DNA、微管蛋白和激酶等各种癌症靶点表现出显着的功效,表明它们在抗癌药物开发中的潜力(Tokala, Bora, & Shankaraiah, 2022)。

光电材料

含有吡唑及其衍生物的化合物因其在电子器件、发光元件、光电转换元件和图像传感器中的应用而受到广泛研究。它们并入 π 扩展共轭体系对于创造新型光电材料具有重要价值。与吡唑骨架相关的喹唑啉衍生物的合成和应用,用于光电目的,突出了这些杂环在电子和光子器件开发中的多功能性(Lipunova, Nosova, Charushin, & Chupakhin, 2018)。

环境修复

对有机污染物(包括与吡唑在结构上相关的化合物)进行酶处理因其在环境修复中的潜力而受到关注。将氧化还原介体与酶结合使用可以显着提高工业废水中发现的难降解化合物的降解效率。这种方法强调了杂环化合物在解决环境污染挑战方面的潜力(Husain & Husain, 2007)。

作用机制

Target of Action

Compounds with similar structures, such as dichlorobenzyl alcohol, have been found to exhibit antiseptic properties, suggesting a broad spectrum of action against bacteria and viruses .

Mode of Action

It is thought to be related to the denaturation of external proteins and rearrangement of the tertiary structure proteins . This could potentially disrupt the normal functioning of the target organisms, leading to their inactivation.

Pharmacokinetics

Similar compounds like dichlorobenzyl alcohol are known to be rapidly released from their formulation and reach peak concentration in saliva after 3-4 minutes . This suggests that 1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde may also exhibit rapid absorption and distribution.

属性

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O/c18-15-7-4-8-16(19)14(15)10-21-9-13(11-22)17(20-21)12-5-2-1-3-6-12/h1-9,11H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKGCVDNLCMTTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=C(C=CC=C3Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1326530.png)

![1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1326531.png)